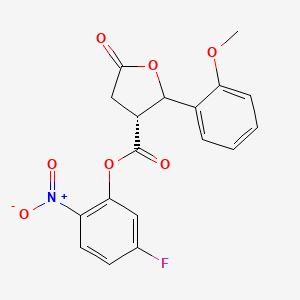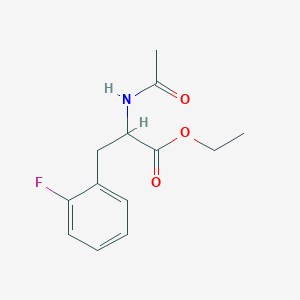
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate
Vue d'ensemble
Description
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate, also known as FNPOC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FNPOC is a derivative of oxolane-3-carboxylate, which is a well-known scaffold for drug design.
Applications De Recherche Scientifique
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has been explored as a potential scaffold for the design of novel drugs. Its unique chemical structure and biological activity make it a promising candidate for the development of new therapeutic agents.
In biochemistry, (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has been used as a tool to study the mechanism of action of enzymes and other biomolecules. Its ability to bind to specific targets and modulate their activity makes it a valuable tool for understanding biological processes at the molecular level.
In materials science, (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has been studied for its potential applications in the development of new materials with unique properties. Its ability to form stable complexes with metal ions and other molecules makes it a promising candidate for the design of new materials with specific functions.
Mécanisme D'action
The mechanism of action of (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate is not fully understood, but it is believed to involve the modulation of enzyme activity through the formation of stable complexes with specific targets. (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has been shown to bind to a variety of enzymes and other biomolecules, including proteases, kinases, and phosphatases. By binding to these targets, (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate can modulate their activity and alter biological processes.
Biochemical and Physiological Effects
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of cell signaling pathways, and the induction of cell death. These effects are believed to be due to the ability of (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate to bind to specific targets and modulate their activity.
Avantages Et Limitations Des Expériences En Laboratoire
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has several advantages for use in lab experiments, including its stability, solubility, and ability to form stable complexes with specific targets. However, there are also some limitations to its use, including its cost and potential toxicity.
Orientations Futures
There are several future directions for the study of (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate, including the development of new derivatives with improved biological activity, the exploration of its potential applications in materials science, and the investigation of its mechanism of action at the molecular level. Additionally, (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate could be studied for its potential applications in drug delivery and as a therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO7/c1-25-14-5-3-2-4-11(14)17-12(9-16(21)27-17)18(22)26-15-8-10(19)6-7-13(15)20(23)24/h2-8,12,17H,9H2,1H3/t12-,17?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCCZGYXUKCONJ-MTATWXBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)OC3=C(C=CC(=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2[C@@H](CC(=O)O2)C(=O)OC3=C(C=CC(=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate](/img/structure/B3041982.png)


![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)
![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)


![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3041997.png)


![1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B3042002.png)